4-bromo-N-butylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of bromobenzamide derivatives is well-documented in the provided literature. For instance, the synthesis of a novel hydrazone Schiff base compound, which is a derivative of bromobenzamide, was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another study reports the synthesis of methyl 4-tri-n-butylstannylbenzoate, a compound related to bromobenzamides, through the reaction of methyl 4-bromobenzamide with hexabutylditin and a palladium catalyst . Additionally, the palladium-catalyzed direct arylation of heteroarenes by bromobenzamides has been achieved, indicating the reactivity of such compounds in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of bromobenzamide derivatives has been investigated using various techniques. The crystal structure of a bromobenzamide derivative was determined by single crystal XRD, revealing that it crystallizes in the monoclinic system with space group P21/c . The structure is stabilized by various intramolecular and intermolecular interactions, such as O-H...N and C-H...O . These findings suggest that 4-Bromo-N-butylbenzamide may also exhibit a complex molecular structure with similar stabilizing interactions.
Chemical Reactions Analysis
The chemical reactivity of bromobenzamide derivatives is highlighted in several studies. For example, the iodination of methyl 4-tri-n-butylstannylbenzoate, a related compound, was studied using N-chlorosuccinimide/NaI, demonstrating the potential for halogen exchange reactions . The direct arylation of heteroarenes by bromobenzamides without C-N bond formation or C-C coupling of two bromobenzamides was also observed . These studies indicate that 4-Bromo-N-butylbenzamide could participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzamide derivatives can be inferred from their molecular structure and reactivity. The vibrational spectroscopic studies of a bromobenzamide derivative using FT-IR and FT-Raman spectral analysis, along with DFT calculations, provide insights into the electronic properties and global chemical reactivity descriptors of these compounds . Such analyses are crucial for understanding the behavior of 4-Bromo-N-butylbenzamide in various chemical environments.
Scientific Research Applications
Antidiabetic Potential
(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has shown promise as a therapeutic agent against type 2 diabetes and related metabolic disorders. It achieves this by dual activation of peroxisome proliferator-activated receptors (PPAR)-α/γ, leading to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake, thereby reducing plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice without causing severe weight gain or hepatomegaly (Jung et al., 2017).
Chemical Structure and Configuration
Research on N-alkyl-N-benzylbenzamides, including o-bromo-N-benzyl-N-t-butyl-benzamide, has focused on their configurational assignments and conformational studies. Techniques like NMR and X-ray crystallography have been employed, revealing details about their molecular structure and interactions, such as chirality and planarity deviations (Lewin et al., 1975).
Infrared Study in Solutions
N-butylbenzamide, including variants like NnBBA and NtBBA, has been studied for its behavior in solutions like CCl4-aromatic hydrocarbon systems. Infrared spectroscopy focusing on NH stretching vibration regions and other techniques like UV spectroscopy and gas chromatography have been used to explore 1:1 hydrogen-bonded complex formation with aromatic hydrocarbons (Nikolić et al., 1984).
Application in Organic Synthesis
4-Bromobenzamides have been used in palladium-catalyzed direct arylation of heteroarenes. This process allows for the synthesis of heteroaryl benzamides, demonstrating the compound's utility in creating complex organic molecules and facilitating reactions in organic chemistry (Chen et al., 2013).
Molecular Docking and Spectroscopic Analysis
N-(4-Bromophenyl)-4-nitrobenzamide has been studied for its vibrational frequencies, electronic properties, and reactivity. Its potential in electro-optical applications and as an antibacterial drug has been explored through molecular docking, vibrational spectroscopic analysis, and computational methods (Dwivedi & Kumar, 2019).
Crystal Engineering and Halogen Bonding
Research on compounds like 4-bromobenzamide has been extended to crystal engineering, focusing on hydrogen and halogen bonding interactions. This includes studies on molecular tapes, crystal structure analysis, and the exploration of interactions like C–I⋯O, which are crucial for designing complex crystalline structures (Saha et al., 2005).
Safety And Hazards
In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-bromo-N-butylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
4-bromo-N-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXNVNNPIUCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409078 | |
Record name | 4-bromo-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-butylbenzamide | |
CAS RN |
78080-34-9 | |
Record name | 4-bromo-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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